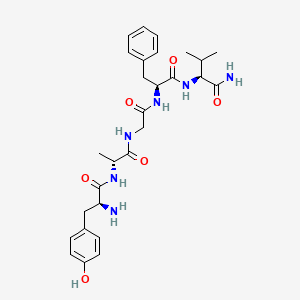
Enkephalin, ala(2)-valnh2(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin, ala(2)-valnh2(5)- is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides involved in regulating nociception (pain sensation) in the body. Enkephalins bind to the body’s opioid receptors and play a crucial role in pain modulation and stress response . This compound is specifically designed to enhance stability and efficacy compared to its natural counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-valnh2(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of enkephalin, ala(2)-valnh2(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Enkephalin, ala(2)-valnh2(5)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various enkephalin analogs with modified amino acid sequences.
Scientific Research Applications
Enkephalin, ala(2)-valnh2(5)-, a modified enkephalin analog, has garnered interest in scientific research due to its unique properties and potential applications. This article aims to provide a detailed overview of the applications of Enkephalin, ala(2)-valnh2(5)-, drawing from various research findings.
Scientific Research Applications
Enkephalin, ala(2)-valnh2(5)- has a wide range of scientific research applications:
- Chemistry It is used as a model compound to study peptide synthesis and modification techniques.
- Biology It is investigated for its role in pain modulation and stress response.
- Medicine It is explored for its potential therapeutic effects in conditions like ischemia-reperfusion injury and neuroprotection.
- Industry It is utilized in the development of peptide-based drugs and therapeutic agents.
Research Findings
- Opioid receptor binding properties Leucine-enkephalin is another naturally occurring enkephalin with similar opioid receptor binding properties. Methionine-enkephalin is similar to leucine-enkephalin but with a methionine residue. $$D-Ala2, D-Leu5]-enkephalin is a synthetic analog with enhanced stability and potency.
*It has been discovered that enkephalin can regulate acute D2 dopamine receptor antagonist . Enkephalin acts via mu and delta receptors in the striatum to inhibit acute effects of D2 receptor blockade in striatopallidal neurons .
*Delta opioid (D-Ala 2, D-Leu 5) enkephalin (DADLE) was shown to induce hibernation . DADLE was also found to prolong survival of peripheral .
Data Table
| Compound | Receptor Binding Properties |
|---|---|
| Leucine-enkephalin | Naturally occurring enkephalin with similar opioid receptor binding properties |
| Methionine-enkephalin | Similar to leucine-enkephalin but with a methionine residue |
| $$D-Ala2, D-Leu5]-enkephalin | A synthetic analog with enhanced stability and potency |
| Enkephalin, ala(2)-valnh2(5)- | Unique amino acid modifications, enhance stability and efficacy compared to natural enkephalins |
Case Studies
Mechanism of Action
Enkephalin, ala(2)-valnh2(5)- exerts its effects by binding to delta opioid receptors (DOR) in the body. This binding activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to various downstream effects such as reduced apoptosis and enhanced cell survival . The compound also modulates the Wnt/β-Catenin pathway, providing protection against ischemia-reperfusion injury .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: Another naturally occurring enkephalin with similar opioid receptor binding properties.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and potency
Uniqueness
Enkephalin, ala(2)-valnh2(5)- is unique due to its specific amino acid modifications, which enhance its stability and efficacy compared to natural enkephalins. These modifications allow for more targeted therapeutic applications and improved pharmacokinetic properties .
Properties
CAS No. |
78873-50-4 |
|---|---|
Molecular Formula |
C28H38N6O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |
InChI Key |
UMPPNLOXQBBGTG-HGAHBTBJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















